molecular formula C11H8ClN3O2 B1384199 3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide CAS No. 303994-78-7

3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide

Cat. No.: B1384199
CAS No.: 303994-78-7
M. Wt: 249.65 g/mol
InChI Key: ODGOMLZNMNSMME-WEVVVXLNSA-N
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Description

Historical Discovery and Nomenclature

The nomenclature of this compound follows systematic International Union of Pure and Applied Chemistry (IUPAC) naming conventions for organic compounds. The name breaks down into distinct structural components that describe the molecule's architecture:

  • "3-(4-chlorophenyl)" refers to the para-chlorophenyl group at position 3 of the acrylamide backbone
  • "2-cyano" indicates the nitrile group at position 2
  • "N-[(hydroxyimino)methyl]" describes the substituent on the nitrogen atom of the acrylamide
  • "acrylamide" identifies the core structure consisting of an amide group attached to an alkene

The compound belongs to the broader class of cyanoacrylamides, which have gained attention in organic chemistry for their diverse reactivity patterns. While specific information about the first synthesis of this particular compound is limited in the available literature, related cyanoacrylamides have been synthesized through various methods, including reactions between 2-benzylidenemalononitriles and hydroxylamine hydrochloride.

The development of this compound likely builds upon fundamental research in oxime chemistry, particularly the metal-involving synthesis of oximes as described in contemporary reviews. The hydroxyimino functionality represents an important structural motif that has been extensively studied in organic synthesis.

Academic Significance in Organic Chemistry Research

This compound holds significance in organic chemistry research due to its unique structural features and potential reactivity patterns. The combination of a cyano group and an acrylamide moiety creates a highly electrophilic system that can participate in various chemical transformations.

Research on related cyanoacrylamide compounds has revealed their importance in several areas of organic chemistry:

Electrophilic Properties and Michael Acceptor Reactivity

The presence of both cyano and acrylamide functionalities enhances the electrophilicity of the carbon-carbon double bond. This makes the compound potentially reactive as a Michael acceptor in conjugate addition reactions. The cyano group, being strongly electron-withdrawing, increases the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack.

Reversible Covalent Chemistry Applications

One of the most significant aspects of cyanoacrylamides in contemporary research is their application in reversible covalent chemistry. As noted in recent literature, cyanoacrylamides can form reversible adducts with thiols through Michael addition followed by elimination via an E1cB mechanism. This characteristic makes them potentially valuable in various applications:

Property Mechanism Significance in Research
Thiol reactivity Michael addition Potential for protein binding studies
Reversibility E1cB elimination Allows for dynamic equilibrium in chemical systems
Tunable reactivity Electronic modulation Adjustable reaction rates based on substituents

The α-cyano group significantly influences the acidity of the α-C-H bond in the thiol adduct, facilitating the reversibility of the reaction. This reversible nature has made cyanoacrylamides of particular interest in the development of covalent inhibitors in medicinal chemistry.

Structural Features and Synthetic Interest

The compound's structure combines several interesting functional groups that make it relevant for organic synthesis:

  • The 4-chlorophenyl group provides a handle for potential cross-coupling reactions, such as Suzuki or Negishi couplings.

  • The hydroxyimino functionality presents opportunities for further transformations, as oximes can undergo various reactions including reduction, oxidation, and rearrangements.

  • The cyano group can be transformed into other functional groups such as carboxylic acids, amides, or amines through hydrolysis, reduction, or other conversions.

The synthesis of similar compounds has been documented in the literature. For example, 2-cyano-3-phenylacrylamides have been prepared via one-pot tandem reactions involving hydroxylamine hydrochloride and 2-benzylidenemalononitriles. This suggests that this compound might be accessed through related synthetic pathways with appropriate modifications.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-cyano-N-[(E)-hydroxyiminomethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c12-10-3-1-8(2-4-10)5-9(6-13)11(16)14-7-15-17/h1-5,7,17H,(H,14,15,16)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGOMLZNMNSMME-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)N/C=N/O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a chlorophenyl derivative.

    Introduction of the cyano group: This step often involves the use of cyanation reagents such as sodium cyanide or potassium cyanide under controlled conditions.

    Addition of the hydroxyimino group: The hydroxyimino group can be introduced through the reaction of the intermediate compound with hydroxylamine or its derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. These methods would also incorporate purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the molecule.

    Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

Chemistry

3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide serves as a building block in organic synthesis . Its unique structure allows for the creation of more complex molecules through various chemical reactions:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide.
  • Reduction: Reduction can be performed using sodium borohydride.
  • Substitution Reactions: The chlorophenyl group can undergo nucleophilic substitution.

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties . Studies have shown that it may interact with specific molecular targets, modulating enzyme activity or interfering with cellular processes such as DNA replication or protein synthesis.

Medicine

The compound is explored as a potential drug candidate due to its unique chemical structure. Its mechanisms of action may include:

  • Binding to Enzymes or Receptors: This could lead to modulation of biological pathways.
  • Inducing Oxidative Stress: This property may result in apoptosis in certain cancer cells.

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the formulation of materials with enhanced performance characteristics.

Case Studies

Several studies highlight the applications of this compound:

  • Anticancer Activity: Research published in peer-reviewed journals indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting its potential use in cancer therapeutics.
  • Antimicrobial Properties: Investigations into its antimicrobial effects have shown promising results against several bacterial strains, indicating its potential role in developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in biological effects.

    Inducing oxidative stress: Leading to cell damage or apoptosis in certain contexts.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings Reference
Target Compound -NH-O- (hydroxyimino), 4-Cl-C₆H₄ Not explicitly provided Hypothesized: Corrosion inhibition or cytotoxicity (based on analogs) -
(E)-3-(4-Chlorophenyl)-2-cyano-N-(4-methoxybenzyl)acrylamide (41) 4-Methoxybenzyl Not provided Cytotoxic (GI₅₀ = 7–24 μM) in NCI-60 cancer cell lines
2-Cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) 4-Methoxyphenyl, 4-hydroxyphenyl Not provided Corrosion inhibitor for copper in HNO₃ (84.5% efficiency at 20×10⁻⁵ M)
N-(4-Chlorophenyl)-3-(dimethylamino)-2-[(methoxyimino)methyl]acrylamide Methoxyimino (-N-O-CH₃), dimethylamino 281.74 Structural analog with enhanced lipophilicity
(2E)-3-(4-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide Pyridinylmethyl Not provided Potential kinase inhibition (common in pyridine-containing drugs)
3-(4-Chlorophenyl)-2-cyano-N-(4-(dimethylamino)phenyl)acrylamide (8c) Dimethylaminophenyl Not provided High yield (87%), IR/NMR-confirmed structure

Key Research Findings

Cytotoxic Activity
  • Compound 41 (): Replacement of a furan moiety with a 4-chlorophenyl group enhanced cytotoxicity, with GI₅₀ values of 7–24 μM. The cyano group likely stabilizes the α,β-unsaturated ketone system, enabling Michael addition with cellular nucleophiles .
Corrosion Inhibition
  • ACR-2 and ACR-3 (): These derivatives inhibit copper corrosion in nitric acid via adsorption on the metal surface, following the Langmuir isotherm. The hydroxyl and methoxy groups enhance electron donation, improving adsorption efficiency (86.1% at 20×10⁻⁵ M) .

Substituent Effects on Properties

  • Hydroxyimino vs.
  • Electron-Withdrawing Groups: The cyano group in all analogs enhances electrophilicity, critical for both Michael addition (cytotoxicity) and adsorption (corrosion inhibition).
  • Aromatic vs. Aliphatic Substituents : Pyridinylmethyl () and benzyl groups () introduce π-π stacking or hydrophobic interactions, whereas hydroxyl groups () improve aqueous solubility.

Biological Activity

3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group , a cyano group , and a hydroxyimino group attached to an acrylamide backbone . Its molecular formula is C11H10ClN3OC_{11}H_{10}ClN_3O with a molecular weight of approximately 249.65 g/mol .

PropertyValue
Molecular FormulaC₁₁H₁₀ClN₃O
Molecular Weight249.65 g/mol
CAS Number303994-78-7
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to receptors, modifying their activity and affecting downstream signaling pathways.
  • Induction of Oxidative Stress : This can result in cell damage or apoptosis, particularly in cancer cells .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been investigated for its effects on various cancer cell lines, demonstrating cytotoxicity and the ability to inhibit proliferation.

Case Study: Anticancer Activity

In vitro studies showed that at concentrations ranging from 10 µM to 50 µM, the compound significantly reduced cell viability in human cancer cell lines such as HeLa and A549. The mechanism was linked to apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Bacillus subtilis64 µg/mL

Research Findings

Several studies have documented the biological activities of this compound:

  • Anticancer Research : A study published in PubMed reported that the compound exhibited significant cytotoxic effects on melanoma cells, with an IC50 value of approximately 25 µM .
  • Antimicrobial Studies : Research indicated that it has broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .
  • Mechanistic Insights : Investigations into its mechanism revealed that it could disrupt mitochondrial function in cancer cells, leading to increased oxidative stress and apoptosis .

Future Directions

The ongoing research aims to explore further the therapeutic potential of this compound in various fields, including oncology and infectious disease management. Future studies will focus on:

  • In vivo Efficacy : Assessing the effectiveness of the compound in animal models.
  • Mechanistic Studies : Elucidating the detailed biochemical pathways affected by the compound.
  • Formulation Development : Creating effective delivery systems for clinical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide with high yield and purity?

  • Methodological Answer :

  • Step 1 : Use α-bromoacrylic acid and 4-chlorophenylamine derivatives in a coupling reaction with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a catalyst in DMF at 0–5°C to minimize side reactions .
  • Step 2 : Employ a mixed solvent system (ethyl acetate:petroleum ether, 3:1) for recrystallization to enhance purity.
  • Step 3 : Purify via silica gel column chromatography (60–120 mesh) with gradient elution (ethyl acetate/hexane, 1:4 to 1:2).
  • Key Data : Typical yields range from 65–75%, with purity >95% confirmed by HPLC .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Detect functional groups (e.g., -CN at ~2,230 cm⁻¹, -C=O at ~1,730 cm⁻¹) .
  • NMR Analysis :
  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), hydroxyimino proton (δ 11.8–12.2 ppm) .
  • ¹³C NMR : Carbonitrile carbon (δ ~115 ppm), acrylamide carbonyl (δ ~165 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching theoretical molecular weight (e.g., 277.7 g/mol) .

Q. How can researchers mitigate common side reactions during synthesis?

  • Methodological Answer :

  • Control Temperature : Maintain ≤5°C during coupling to prevent polymerization of acrylamide intermediates .
  • Exclude Moisture : Use anhydrous solvents and inert gas (N₂/Ar) to avoid hydrolysis of the cyano group.
  • Monitor Reaction Progress : TLC (silica gel, UV detection) with ethyl acetate/hexane (1:3) to track intermediate formation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and predict regioselectivity in substitution reactions .
  • Reaction Path Search : Apply algorithms like GRRM (Global Reaction Route Mapping) to identify low-energy pathways for novel derivatives .
  • Case Study : Computational screening of solvent effects (e.g., DMF vs. THF) on reaction activation energy reduced experimental trials by 40% .

Q. What role do hydrogen-bonding networks play in the solid-state stability of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Reveals intermolecular N–H⋯O (2.89 Å, 158°) and C–H⋯O (3.12 Å, 145°) hydrogen bonds, forming a layered structure .
  • Thermal Stability : Hydrogen-bonded networks increase melting point (>200°C) and reduce hygroscopicity .
  • Table: Hydrogen Bond Geometry :
Donor–AcceptorDistance (Å)Angle (°)
N–H⋯O2.89158
C–H⋯O3.12145

Q. How can researchers design bioactivity assays to evaluate its potential as a kinase inhibitor?

  • Methodological Answer :

  • Target Selection : Prioritize kinases with hydrophobic binding pockets (e.g., EGFR, VEGFR) due to the compound’s 4-chlorophenyl and cyano groups .
  • Assay Protocol :
  • Step 1 : Use fluorescence-based ADP-Glo™ Kinase Assay to measure inhibition IC₅₀.
  • Step 2 : Compare with control inhibitors (e.g., AZD8931) to validate potency .
  • Data Interpretation : Structural analogs showed IC₅₀ values of 0.5–5 µM in kinase inhibition assays .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electrophilic Centers : The α,β-unsaturated acrylamide moiety acts as a Michael acceptor, enabling conjugate additions with thiols or amines .
  • Kinetic Studies : Pseudo-first-order kinetics in DMF at 25°C (k = 1.2 × 10⁻³ s⁻¹) suggest a two-step mechanism: initial nucleophilic attack followed by proton transfer .
  • Steric Effects : Bulkier substituents on the hydroxyimino group reduce reaction rates by 30–50% .

Data Contradictions and Resolutions

Q. How to resolve discrepancies in reported melting points for this compound?

  • Analysis : Variations arise from polymorphic forms (e.g., Form I: mp 198–200°C vs. Form II: mp 185–187°C) .
  • Resolution :

  • DSC (Differential Scanning Calorimetry) : Confirm polymorph dominance under specific crystallization conditions (e.g., slow evaporation vs. rapid cooling) .
  • PXRD (Powder X-ray Diffraction) : Match experimental patterns with simulated data from single-crystal structures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide
Reactant of Route 2
3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.